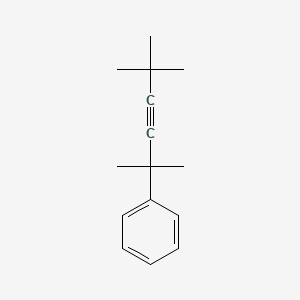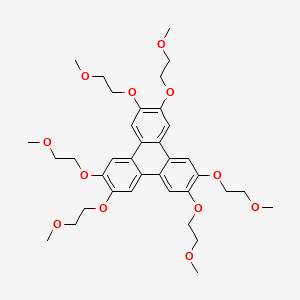
1,2,3-Tris(trichloromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Tris(trichloromethyl)benzene is an organic compound with the molecular formula C9H3Cl9 It is a derivative of benzene where three hydrogen atoms are replaced by trichloromethyl groups at the 1, 2, and 3 positions
Vorbereitungsmethoden
The synthesis of 1,2,3-Tris(trichloromethyl)benzene typically involves the chlorination of benzene derivatives. One common method includes the reaction of benzene with trichloromethyl chloride (CCl3Cl) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial production methods may involve continuous flow reactors where the reactants are mixed and reacted under optimized conditions to maximize yield and purity. The use of photochemical processes has also been explored for the preparation of trichloromethyl-substituted benzenes .
Analyse Chemischer Reaktionen
1,2,3-Tris(trichloromethyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form trichloromethyl-substituted benzoic acids.
Reduction: Reduction reactions can convert the trichloromethyl groups to methyl groups or other less chlorinated derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts that facilitate the desired transformations. Major products formed from these reactions include various chlorinated benzenes and their derivatives .
Wissenschaftliche Forschungsanwendungen
1,2,3-Tris(trichloromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Research into its biological activity has shown potential antimicrobial properties, making it a candidate for developing new antibiotics.
Medicine: Its derivatives are explored for their potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism by which 1,2,3-Tris(trichloromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trichloromethyl groups can form strong bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways, leading to the desired biological or chemical effects .
Vergleich Mit ähnlichen Verbindungen
1,2,3-Tris(trichloromethyl)benzene can be compared with other similar compounds such as:
Benzotrichloride (C6H5CCl3): Known for its use in the synthesis of benzoyl chloride and other derivatives.
1,3,5-Tris(trichloromethyl)benzene: Another trichloromethyl-substituted benzene with different substitution patterns, leading to varied chemical properties and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable intermediate in organic synthesis and a promising candidate for further research in chemistry, biology, and medicine.
Eigenschaften
CAS-Nummer |
106774-27-0 |
|---|---|
Molekularformel |
C9H3Cl9 |
Molekulargewicht |
430.2 g/mol |
IUPAC-Name |
1,2,3-tris(trichloromethyl)benzene |
InChI |
InChI=1S/C9H3Cl9/c10-7(11,12)4-2-1-3-5(8(13,14)15)6(4)9(16,17)18/h1-3H |
InChI-Schlüssel |
DNACCRIUIKLKNZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-6-(4-methylphenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole](/img/structure/B14332760.png)

![6-[(2-Amino-4,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14332775.png)
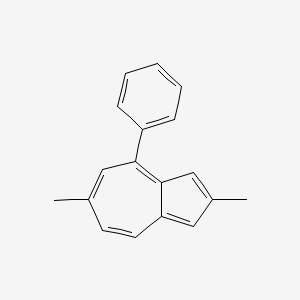
![1-[3-(Dimethylamino)propyl]-2-(2-fluorophenyl)cyclohexan-1-ol](/img/structure/B14332787.png)
![[Bis(2-hydroxyethyl)hydrazinylidene]acetonitrile](/img/structure/B14332802.png)
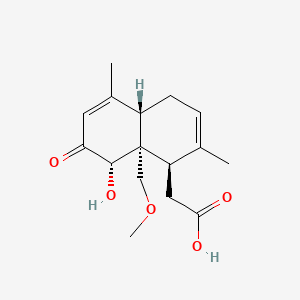
![N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium chloride](/img/structure/B14332814.png)
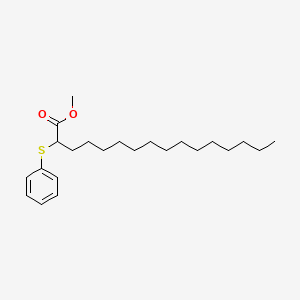
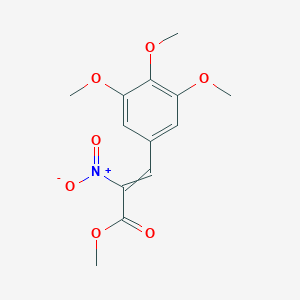

![Bis[bis(diphenylphosphanyl)methyl]mercury](/img/structure/B14332849.png)
